Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
Overview
Description
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO4Cl
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4-dimethoxyphenylacetic acid as the starting material.
Reaction Steps: The process involves the conversion of 3,4-dimethoxyphenylacetic acid to its corresponding amide, followed by reduction to the amine. The final step involves esterification with methanol to produce the methyl ester.
Reaction Conditions: The reactions are usually carried out under acidic conditions, with catalysts such as thionyl chloride for the esterification step and lithium aluminum hydride for the reduction step.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Reagents such as hydrochloric acid and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.
Reduction Products: The corresponding amine, 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid.
Substitution Products: Different derivatives with substituted methoxy groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders. Industry: The compound is used in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways involved in neurotransmitter systems. It is believed to modulate the activity of certain neurotransmitters, leading to potential therapeutic effects.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features.
Homoveratrylamine: Another phenethylamine derivative with similar biological activity.
Properties
IUPAC Name |
methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3;/h4-6,9H,7,13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJYRSLAXYCOFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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